molecular formula C15H11F3N2 B13679721 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13679721
M. Wt: 276.26 g/mol
InChI Key: GHEAOTWFLWIBTJ-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor . This reaction is known for its broad substrate scope and high efficiency.

Industrial Production Methods

Industrial production methods for this compound often involve the use of micro-flow technology, which allows for the visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequences. This method is favored for its mild conditions and high reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable in pharmaceutical applications .

Scientific Research Applications

2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a synthetic compound belonging to the imidazo[1,2-a]pyridine family. It is characterized by a fused bicyclic structure incorporating imidazole and pyridine rings. The compound features a p-tolyl group (a para-methylphenyl group) and a trifluoromethyl group at the 7-position, which influences its chemical properties and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it of interest in medicinal chemistry. Imidazo[1,2-a]pyridine derivatives have demonstrated significant biological activities, particularly in anticancer and antimicrobial applications.

Potential Applications
Due to its unique structure and biological activity, this compound has potential applications in various fields:

  • Medicinal Chemistry The trifluoromethyl substituent sets this compound apart from its analogs. This feature enhances lipophilicity and potentially alters metabolic pathways compared to other derivatives, leading to unique therapeutic profiles.
  • Interaction Studies Interaction studies involving this compound focus on its binding affinity to various biological targets. Molecular docking studies suggest that this compound may interact with specific enzymes or receptors involved in cancer progression or microbial resistance mechanisms. Such studies are critical for understanding its mode of action and optimizing its efficacy as a therapeutic agent.

Table of Imidazo[1,2-a]pyridine Derivatives

Compound NameStructural FeaturesUnique Properties
4-Methylimidazo[1,2-a]pyridineMethyl group at position 4Known for mutagenic properties
7-Fluoroimidazo[1,2-a]pyridineFluoro group at position 7Exhibits enhanced binding affinity in drug targets
6-Methoxy-3-p-tolylimidazo[1,2-a]pyridineMethoxy group at position 6Shows promising anticancer activity

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a covalent inhibitor by binding to target proteins and disrupting their function . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in pharmaceutical research for developing new drug candidates with enhanced efficacy and selectivity .

Biological Activity

2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a synthetic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure that incorporates imidazole and pyridine rings, with a p-tolyl group and a trifluoromethyl group at the 7-position. These structural features enhance its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical reactivity of this compound can be attributed to the electrophilic nature of the imidazole ring combined with the aromatic character of the pyridine component. Preliminary studies indicate that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research has shown that this compound possesses notable anticancer properties. In vitro studies reveal its potential effectiveness against various cancer cell lines. For instance, molecular docking studies suggest that this compound may interact with specific enzymes or receptors involved in cancer progression, enhancing its therapeutic profile.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (TNBC)13Cell cycle arrest in G0/G1 phase
MCF-7 (Breast)Not testedN/A
A549 (Lung)Not testedN/A

The most promising findings were observed in triple-negative breast cancer (TNBC) cell lines, where the compound inhibited cell proliferation significantly without affecting non-tumorigenic cells. This selectivity indicates a potential for developing targeted therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The trifluoromethyl group is believed to enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy.

Table 2: Summary of Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Escherichia coli50 μg/mL
Candida albicans30 μg/mL

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds similar to this compound. For instance, a recent study highlighted its effectiveness in inhibiting the growth of TNBC cells by inducing cell cycle arrest without triggering apoptosis. This suggests that the mechanism of action may involve pathways distinct from traditional chemotherapeutics.

Molecular Interaction Studies

Molecular docking studies indicate that this compound may bind effectively to targets involved in cancer metabolism and resistance mechanisms. The presence of the trifluoromethyl group not only enhances lipophilicity but also potentially alters metabolic pathways compared to other derivatives.

Properties

Molecular Formula

C15H11F3N2

Molecular Weight

276.26 g/mol

IUPAC Name

2-(4-methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H11F3N2/c1-10-2-4-11(5-3-10)13-9-20-7-6-12(15(16,17)18)8-14(20)19-13/h2-9H,1H3

InChI Key

GHEAOTWFLWIBTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C(F)(F)F

Origin of Product

United States

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